(2S,3R)-3-Aminobutan-2-ol hydrochloride
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Overview
Description
(2S,3R)-3-Aminobutan-2-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of butanol, featuring an amino group and a hydroxyl group on adjacent carbon atoms, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Aminobutan-2-ol hydrochloride can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a keto alcohol, using a chiral catalyst to ensure the desired stereochemistry. For example, the reduction of 3-amino-2-butanone using a chiral borane complex can yield (2S,3R)-3-Aminobutan-2-ol .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of microbial fermentation processes. Baker’s yeast, for instance, can be employed to convert suitable substrates into the desired chiral alcohol through enantioselective reduction . This method is advantageous due to its high selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Aminobutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield different alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
(2S,3R)-3-Aminobutan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of fine chemicals and as a resolving agent in chiral separations .
Mechanism of Action
The mechanism by which (2S,3R)-3-Aminobutan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can modulate various biochemical pathways, making it valuable in drug design and development .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar structural features.
(2S,3R)-3-Alkylglutamates: These compounds share the chiral centers and functional groups but differ in their side chains
Uniqueness
(2S,3R)-3-Aminobutan-2-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
Properties
IUPAC Name |
(2S,3R)-3-aminobutan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREIZDQPOMNWLM-HJXLNUONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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